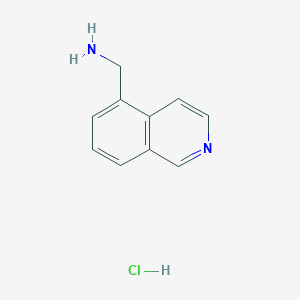

Isoquinolin-5-ylmethanamine hydrochloride

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The preferred International Union of Pure and Applied Chemistry name for this compound is isoquinolin-5-ylmethanamine;hydrochloride, which accurately describes the structural relationship between the parent amine and its hydrochloride salt form. This nomenclature clearly indicates the presence of an isoquinoline ring system with a methanamine substituent at the 5-position, combined with hydrochloric acid to form the corresponding salt.

The Chemical Abstracts Service registry number for this compound is 1001906-56-4, which provides a unique identifier for this specific salt form of the compound. The parent compound, isoquinolin-5-ylmethanamine, possesses a distinct Chemical Abstracts Service number of 58123-58-3, reflecting the difference between the free base and its hydrochloride salt. This differentiation in registry numbers is crucial for accurate chemical identification and database searches, as the two forms exhibit different physical and chemical properties despite sharing the same core molecular structure.

Alternative systematic names for this compound include (isoquinolin-5-yl)methanamine hydrochloride and C-isoquinolin-5-yl-methylamine hydrochloride, both of which convey the same structural information through slightly different nomenclature approaches. These naming variations reflect different organizational systems within chemical databases and literature, though all refer to the identical chemical entity. The consistency in nomenclature across multiple authoritative sources confirms the established identity of this compound within the chemical literature.

Molecular Formula and Weight Calculations

The molecular formula for this compound is C₁₀H₁₁ClN₂, representing the combination of the organic base with one equivalent of hydrochloric acid. This formula indicates the presence of ten carbon atoms, eleven hydrogen atoms, one chlorine atom, and two nitrogen atoms in the complete salt structure. The molecular weight of the hydrochloride salt is precisely 194.66 grams per mole, as calculated from the atomic masses of the constituent elements.

The parent compound, isoquinolin-5-ylmethanamine, has the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 grams per mole. The difference between the parent compound and its hydrochloride salt represents the addition of one hydrogen atom and one chlorine atom, corresponding to the incorporation of hydrochloric acid (hydrogen chloride, molecular weight 36.46 grams per mole) into the salt structure. This relationship demonstrates the stoichiometric nature of the salt formation process, where exactly one equivalent of hydrochloric acid combines with one equivalent of the organic base.

| Compound Form | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|

| Parent Base | C₁₀H₁₀N₂ | 158.20 | 58123-58-3 |

| Hydrochloride Salt | C₁₀H₁₁ClN₂ | 194.66 | 1001906-56-4 |

| Difference (Hydrogen Chloride) | HCl | 36.46 | - |

The calculated molecular weight difference of 36.46 grams per mole between the parent compound and its hydrochloride salt precisely matches the molecular weight of hydrochloric acid, confirming the 1:1 stoichiometric relationship in salt formation. This quantitative relationship is fundamental to understanding the chemical composition and serves as a basis for analytical methods used to characterize and quantify the compound.

Hydrochloride Salt Formation Mechanism

The formation of this compound occurs through a classical acid-base neutralization reaction between the organic amine and hydrochloric acid. Primary amines characteristically form salts with strong mineral acids, and this salt formation represents a fundamental chemical transformation that significantly alters the physical and chemical properties of the parent compound. The mechanism involves protonation of the nitrogen atom in the methanamine group, resulting in the formation of an ammonium ion that is electrostatically balanced by the chloride anion.

The reaction mechanism begins with the approach of hydrochloric acid to the lone pair of electrons present on the nitrogen atom of the primary amine functional group. The nitrogen atom, being electron-rich due to its lone pair, acts as a nucleophile and readily accepts a proton from the hydrochloric acid. This protonation process transforms the neutral amine group (NH₂) into a positively charged ammonium group (NH₃⁺), while simultaneously generating a chloride anion (Cl⁻) from the hydrochloric acid.

The resulting ionic compound consists of the protonated amine cation and the chloride anion held together by electrostatic forces, creating a salt structure that is significantly different from the original covalent amine compound. This transformation from a covalent organic molecule to an ionic salt dramatically alters solubility characteristics, melting point, and other physical properties. The salt formation is readily reversible upon treatment with strong bases such as sodium hydroxide, which can deprotonate the ammonium group and regenerate the free amine.

The thermodynamics of this salt formation are highly favorable due to the strong acid-base interaction between hydrochloric acid and the primary amine. At physiological hydrogen ion concentration (approximately neutral conditions), primary amines with typical acid dissociation constant values around 10 remain predominantly in their protonated form, explaining the stability of amine hydrochloride salts under normal laboratory conditions. This protonation behavior is consistent with the general principle that when the hydrogen ion concentration is below the acid dissociation constant of an amine, the protonated form predominates.

The salt formation mechanism for isoquinolin-5-ylmethanamine specifically involves protonation at the methanamine nitrogen rather than at the isoquinoline nitrogen, due to the greater basicity of the aliphatic amine compared to the aromatic nitrogen in the heterocyclic ring system. This selectivity ensures that the hydrochloride salt forms exclusively at the intended site, producing a well-defined chemical entity with predictable properties and behavior in subsequent chemical transformations.

Eigenschaften

IUPAC Name |

isoquinolin-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICERHXYXYDDCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategies

Research Findings and Analysis

- The patent literature emphasizes the advantage of avoiding halomethyl intermediates due to their lachrymatory nature and difficulty in selective formation, suggesting hydrolysis of imine intermediates as a safer alternative.

- Hydrolysis steps are often performed under acidic conditions (HCl, TFA, acetic acid, or sulfuric acid) to facilitate conversion to the hydrochloride salt and improve product isolation.

- Bases such as potassium carbonate or cesium carbonate are used in substitution reactions to promote nucleophilic attack on halogenated precursors.

- Reduction of nitrile intermediates to amines can be efficiently achieved with cobalt boride catalysts, offering high yields and minimal epimerization in related isoquinoline analog syntheses.

- The synthetic methods developed for isoquinoline derivatives often draw on strategies used in the synthesis of complex alkaloid frameworks, such as those described by Chatterjee and others, involving ring construction and functional group manipulations.

- Modern approaches favor high-yielding, selective, and scalable methods that avoid hazardous intermediates and allow for functionalization at the 5-position of the isoquinoline ring, which is critical for biological activity.

Analyse Chemischer Reaktionen

Types of Reactions

Isoquinolin-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Isoquinolin-5-carboxylic acid.

Reduction: Isoquinolin-5-ylmethanol.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Isoquinolin-5-ylmethanamine hydrochloride is primarily investigated for its role in drug development, particularly in the context of neurokinin receptor modulation. Research indicates that compounds in this class can significantly affect pain perception and inflammatory responses by acting on neurokinin receptors.

Key Applications:

- Neurokinin Receptor Antagonism: The compound's ability to block neurokinin-1 receptors suggests potential applications in treating conditions such as anxiety and depression, where these receptors play a crucial role in neurotransmitter regulation.

- Synthesis and Modification: The synthesis of this compound involves multi-step synthetic routes that are optimized for high purity and yield. This aspect is critical for developing derivatives with enhanced biological activity.

Neurobiology

In neurobiological studies, this compound has been shown to interact with various biological pathways, influencing neurotransmitter systems.

Research Findings:

- Modulation of Neurotransmitter Systems: Studies have demonstrated that this compound can modulate the release and action of neurotransmitters, which is vital for understanding its therapeutic potential in neuropsychiatric disorders.

- Animal Models: Animal studies have often been employed to evaluate the efficacy and safety profile of this compound as a treatment for pain and mood disorders.

Therapeutic Potential

The therapeutic implications of this compound extend beyond neurobiology into broader medical applications.

Case Studies:

- Cancer Treatment: Patent literature suggests that derivatives of this compound may exhibit anti-mitotic activity, making them candidates for treating hyperproliferative diseases like cancer. These compounds can inhibit mitosis selectively in cancer cells while protecting normal cells from cytotoxic effects .

| Disease | Mechanism | Potential Application |

|---|---|---|

| Cancer | Inhibition of mitosis and autophagy | Chemotherapy adjunct |

| Inflammatory Disorders | Neurokinin receptor antagonism | Pain management |

| Anxiety/Depression | Modulation of neurotransmitter systems | Psychiatric treatment |

Wirkmechanismus

The mechanism of action of isoquinolin-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoquinoline Family

(a) 5,6,7,8-Tetrahydroisoquinolin-5-amine Hydrochloride

- CAS : 1246552-20-4

- Formula : C₉H₁₃ClN₂

- Retains the amine group but lacks the methanamine side chain.

- Applications : Used in CNS drug research due to improved bioavailability compared to aromatic analogues .

(b) 5-Chloroisoquinoline

Heterocyclic Analogues with Modified Scaffolds

(a) 1-(3-Isobutylisoxazol-5-yl)methanamine Hydrochloride

- CAS: Not explicitly listed; structurally related to .

- Formula : C₈H₁₅ClN₂O

- Key Differences: Replaces isoquinoline with an isoxazole ring, altering electronic properties. Isobutyl group enhances lipophilicity.

- Applications : Explored in antiviral and anti-inflammatory drug discovery .

(b) Oxazol-5-ylmethanamine Hydrochloride

Functionalized Derivatives with Sulfonyl Groups

(a) 4-Methylisoquinoline-5-sulfonyl Chloride Hydrochloride

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |

|---|---|---|---|---|---|

| Isoquinolin-5-ylmethanamine HCl | 152814-23-8 | C₉H₉ClN₂ | 180.63 | Isoquinoline + methanamine | Medicinal chemistry intermediate |

| 5,6,7,8-Tetrahydroisoquinolin-5-amine HCl | 1246552-20-4 | C₉H₁₃ClN₂ | 189.67 | Hydrogenated isoquinoline | CNS drug research |

| 1-(3-Isobutylisoxazol-5-yl)methanamine HCl | - | C₈H₁₅ClN₂O | 190.67 | Isoxazole + isobutyl group | Antiviral agents |

| 4-Methylisoquinoline-5-sulfonyl chloride HCl | 2060036-82-8 | C₁₀H₈Cl₂NO₂S | 278.16 | Sulfonyl chloride functionalization | Sulfonamide drug synthesis |

Key Research Findings

Bioactivity: Isoquinolin-5-ylmethanamine derivatives show promise in targeting serotonin receptors, whereas isoxazole analogues exhibit stronger binding to viral proteases .

Solubility: Hydrogenated isoquinoline derivatives (e.g., 5,6,7,8-tetrahydroisoquinolin-5-amine HCl) demonstrate higher aqueous solubility compared to aromatic counterparts .

Safety : Sulfonyl chloride derivatives pose higher reactivity risks (e.g., skin corrosion) than methanamine analogues .

Biologische Aktivität

Isoquinolin-5-ylmethanamine hydrochloride is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features an isoquinoline ring structure combined with a methanamine group, enhancing its solubility and stability. Its molecular formula is with a molecular weight of approximately 194.66 g/mol. The presence of the hydrochloride salt form contributes to its bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Neurokinin Receptors : The compound acts as a neurokinin-1 receptor antagonist, which is implicated in pain perception and inflammatory responses. This interaction suggests potential applications in treating conditions such as anxiety and depression.

- Enzyme Modulation : It has been employed in studies investigating enzyme interactions and metabolic pathways, indicating its role in modulating biochemical processes .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies have shown that isoquinoline derivatives exhibit significant antibacterial properties against various strains, including drug-resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 4 µg/mL .

- Antitumor Effects : Isoquinoline derivatives have been investigated for their potential as antitumor agents. For instance, studies on related compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells .

- Anti-inflammatory Properties : Isoquinoline compounds are known for their anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study investigated the efficacy of isoquinoline derivatives against intracellular bacteria. The lead compounds demonstrated non-toxic profiles against murine macrophages while effectively reducing bacterial burdens within these cells. Notably, they outperformed conventional antibiotics like vancomycin in clearing intracellular MRSA .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other isoquinoline derivatives but stands out due to its unique methanamine substitution. This specificity enhances its potential as a neurokinin receptor antagonist compared to other isoquinoline compounds lacking this functional group.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Isoquinoline | C₉H₇N | Basic structure without methanamine group |

| 1-Methylisoquinoline | C₁₀H₉N | Methylated derivative with altered properties |

| This compound | C₁₀H₁₀N₂ | Enhanced bioactivity due to methanamine substitution |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Isoquinolin-5-ylmethanamine hydrochloride?

- Methodology : A common approach involves reacting the precursor amine with hydrochloric acid under controlled conditions. For example, similar compounds are synthesized by suspending the base compound in dry acetonitrile, adding stoichiometric amounts of hydrochloric acid, and stirring at room temperature. Triethylamine is often used to neutralize byproducts . Purification typically involves precipitation in ice water followed by vacuum drying over desiccants like P₂O₅ .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis. Monitor reaction progress via TLC (e.g., CHCl₃:MeOH 5:1) .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on aromatic protons (δ 7.5–9.0 ppm) and the methanamine group (δ 3.0–4.0 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (180.63 g/mol) using ESI-MS or MALDI-TOF .

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (C₉H₉ClN₂) .

- Safety Note : Handle hygroscopic samples in a glovebox to prevent degradation .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes .

- Storage : Keep in a cool, dry place (<25°C) in airtight containers to avoid moisture absorption .

- Toxicological Gaps : Acute toxicity data are limited; assume precautionary measures (e.g., LD₅₀ estimation via read-across models) .

Advanced Research Questions

Q. How can low yields during synthesis be addressed?

- Optimization Strategies :

- Solvent Selection : Replace acetonitrile with DMF or THF to improve solubility .

- Stoichiometry : Adjust HCl equivalents (1.1–1.3 mol) to minimize unreacted starting material.

- Temperature Control : Conduct reactions under reflux (e.g., 80°C) to enhance kinetics .

Q. What methods are suitable for stability and decomposition studies?

- Accelerated Stability Testing :

- Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .

- Decomposition Pathways : Hypothesize hydrolysis of the methanamine group under acidic conditions. Confirm via LC-MS detection of isoquinolin-5-ol byproducts .

Q. How can contradictory pharmacological data be resolved?

- Root-Cause Analysis :

- Purity Verification : Re-examine batch samples for impurities (e.g., residual solvents, unreacted precursors) using GC-MS .

- Assay Validation : Standardize cell-based assays with positive controls (e.g., known isoquinoline derivatives) to ensure reproducibility .

Q. What advanced techniques detect trace impurities in the compound?

- Hyphenated Methods :

- HPLC-DAD/UV : Use C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) to separate impurities .

- LC-HRMS : Identify unknown impurities via exact mass matching (e.g., m/z 181.03 for dechlorinated byproducts) .

- Derivatization : Enhance detection limits by reacting primary amines with isonicotinoyl chloride to form UV-active derivatives .

Q. How can the isoquinoline scaffold be modified to enhance biological activity?

- Structural Modifications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.